molecular formula C25H21N5O4S B11070854 methyl 4-[({(2Z)-4-oxo-3-(pyridin-3-ylmethyl)-2-[(pyridin-3-ylmethyl)imino]-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate

methyl 4-[({(2Z)-4-oxo-3-(pyridin-3-ylmethyl)-2-[(pyridin-3-ylmethyl)imino]-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate

Cat. No.: B11070854
M. Wt: 487.5 g/mol
InChI Key: APPHEOCFWHIXPX-UHFFFAOYSA-N
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Description

METHYL 4-[({4-OXO-3-(3-PYRIDYLMETHYL)-2-[(3-PYRIDYLMETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE is a complex organic compound with a unique structure that includes a thiazine ring, pyridyl groups, and a benzoate ester

Preparation Methods

The synthesis of METHYL 4-[({4-OXO-3-(3-PYRIDYLMETHYL)-2-[(3-PYRIDYLMETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thiazine ring through cyclization reactions, followed by the introduction of pyridyl groups via nucleophilic substitution. The final step often involves esterification to form the benzoate ester. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazine ring and pyridyl groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The pyridyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 4-[({4-OXO-3-(3-PYRIDYLMETHYL)-2-[(3-PYRIDYLMETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazine ring and pyridyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other thiazine derivatives and pyridyl-containing molecules. Compared to these compounds, METHYL 4-[({4-OXO-3-(3-PYRIDYLMETHYL)-2-[(3-PYRIDYLMETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C25H21N5O4S

Molecular Weight

487.5 g/mol

IUPAC Name

methyl 4-[[4-oxo-3-(pyridin-3-ylmethyl)-2-(pyridin-3-ylmethylimino)-1,3-thiazine-6-carbonyl]amino]benzoate

InChI

InChI=1S/C25H21N5O4S/c1-34-24(33)19-6-8-20(9-7-19)29-23(32)21-12-22(31)30(16-18-5-3-11-27-14-18)25(35-21)28-15-17-4-2-10-26-13-17/h2-14H,15-16H2,1H3,(H,29,32)

InChI Key

APPHEOCFWHIXPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=NCC3=CN=CC=C3)S2)CC4=CN=CC=C4

Origin of Product

United States

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